molecular formula C7H9IN2 B1381852 3-(but-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine CAS No. 1450754-38-7

3-(but-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine

Cat. No.: B1381852
CAS No.: 1450754-38-7
M. Wt: 248.06 g/mol
InChI Key: XKVWLCIADFSFAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(but-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine is a diazirine compound characterized by the presence of a three-membered ring containing two nitrogen atoms and one carbon atom. Diazirines are commonly used in photochemistry and bioconjugation due to their ability to form reactive carbenes upon exposure to UV light.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(but-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine typically involves the following steps:

    Formation of the diazirine ring: This can be achieved through the reaction of a suitable precursor, such as a diazo compound, with a halogenating agent.

    Introduction of the but-3-yn-1-yl group: This step involves the alkylation of the diazirine ring with a but-3-yn-1-yl halide under basic conditions.

    Introduction of the 2-iodoethyl group: This can be done through a nucleophilic substitution reaction using a 2-iodoethyl halide.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically forming oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced products, such as alkanes or alkenes.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes.

Scientific Research Applications

Chemistry

    Photochemistry: Used as a photoaffinity label to study molecular interactions.

    Bioconjugation: Employed in the labeling of biomolecules for detection and analysis.

Biology

    Protein labeling: Utilized in the study of protein-protein interactions and protein-DNA interactions.

    Cell imaging: Used in the development of fluorescent probes for cellular imaging.

Medicine

    Drug development: Investigated for its potential use in the design of photoactivatable drugs.

    Diagnostics: Applied in the development of diagnostic tools for detecting biomolecules.

Industry

    Material science: Used in the synthesis of advanced materials with specific properties.

    Chemical manufacturing: Employed in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-(but-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine involves the formation of reactive carbenes upon exposure to UV light. These carbenes can insert into various chemical bonds, leading to the formation of covalent adducts with target molecules. This property makes the compound useful in photoaffinity labeling and other photochemical applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-(but-3-yn-1-yl)-3-(2-bromoethyl)-3H-diazirine
  • 3-(but-3-yn-1-yl)-3-(2-chloroethyl)-3H-diazirine
  • 3-(but-3-yn-1-yl)-3-(2-fluoroethyl)-3H-diazirine

Uniqueness

3-(but-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine is unique due to the presence of the iodine atom, which can enhance its reactivity and facilitate certain types of chemical transformations that are not possible with other halogenated analogs.

Properties

IUPAC Name

3-but-3-ynyl-3-(2-iodoethyl)diazirine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2/c1-2-3-4-7(5-6-8)9-10-7/h1H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVWLCIADFSFAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC1(N=N1)CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101241931
Record name 3H-Diazirine, 3-(3-butyn-1-yl)-3-(2-iodoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101241931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1450754-38-7
Record name 3H-Diazirine, 3-(3-butyn-1-yl)-3-(2-iodoethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1450754-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Diazirine, 3-(3-butyn-1-yl)-3-(2-iodoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101241931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(but-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(but-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine
Reactant of Route 2
Reactant of Route 2
3-(but-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine
Reactant of Route 3
3-(but-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine
Reactant of Route 4
3-(but-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine
Reactant of Route 5
3-(but-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine
Reactant of Route 6
3-(but-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.